1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Catalog No.
S12056397
CAS No.
M.F
C10H8N2O2S
M. Wt
220.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dion...

Product Name

1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

IUPAC Name

1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)

InChI Key

NPXACSUWYDROMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CC=CC=C2

1-Phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is an organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a phenyl group and a thioxo moiety. The compound belongs to the class of thioxodihydropyrimidines, which are known for their diverse biological activities and potential therapeutic applications. Its molecular formula is C11H8N2O2SC_{11}H_{8}N_{2}O_{2}S, and it has a molecular weight of approximately 232.26 g/mol. The presence of both the phenyl and thioxo groups contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of compounds containing thioxo and carbonyl functionalities. Key reactions include:

  • Nucleophilic Substitution: The thioxo group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon adjacent to the sulfur atom.
  • Reduction: The compound can be reduced to yield corresponding thiol derivatives or other reduced forms.
  • Condensation Reactions: It can react with aldehydes or ketones in condensation reactions to form more complex structures.
  • Cyclization: The compound may also undergo cyclization reactions under certain conditions, leading to the formation of new heterocyclic systems.

These reactions are facilitated by the electron-withdrawing nature of the thioxo group, which enhances the electrophilicity of adjacent carbon atoms .

Research indicates that 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity: Preliminary investigations suggest potential anticancer effects, with mechanisms possibly involving apoptosis induction in cancer cells.
  • GABA-A Receptor Modulation: There is evidence that this compound may interact with GABA-A receptors, which are crucial for neurotransmission and have implications in anxiety and seizure disorders .

The synthesis of 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach includes:

  • Formation of Thiourea Derivative: Reacting phenylurea with carbon disulfide to form a thiourea intermediate.
  • Cyclization: Heating the thiourea derivative with an appropriate aldehyde or ketone to promote cyclization and formation of the pyrimidine ring.
  • Oxidation/Reduction Steps: Depending on the desired final product, further oxidation or reduction steps may be applied to modify functional groups.

These methods allow for the efficient production of the compound while enabling variations in substituents for structure-activity relationship studies .

The unique structure and biological properties of 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione make it suitable for several applications:

  • Pharmaceutical Development: Its antimicrobial and anticancer properties position it as a potential lead compound for drug development.
  • Chemical Research: It serves as a building block in synthetic organic chemistry for creating more complex molecules.
  • Agricultural Chemistry: Due to its biological activity against pathogens, it may find applications in developing agrochemicals .

Interaction studies have highlighted that 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can exhibit significant interactions with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways relevant to disease states.
  • Receptor Binding: Studies indicate potential binding affinities for neurotransmitter receptors like GABA-A receptors, suggesting implications in neurological conditions .

Several compounds share structural similarities with 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-ThioxodihydropyrimidineLacks phenyl substitutionAntimicrobialSimpler structure
Thiobarbituric AcidContains barbituric acid frameworkAnticonvulsantEstablished use in medicine
5-(Trifluoromethyl)thiobarbituric AcidContains trifluoromethyl groupAntimicrobialEnhanced lipophilicity
1-Methylthio-2-thioxodihydropyrimidineMethylthio substitutionAnticancerDifferent sulfur substitution

The uniqueness of 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups and its resultant biological activities that are distinct from these similar compounds .

Multi-Step Organic Synthesis Methodologies

Nucleophilic Substitution Reactions with Thiourea Derivatives

Nucleophilic substitution reactions involving thiourea derivatives are pivotal for introducing the thioxo group into the pyrimidine ring. For instance, thiourea reacts with β-dicarbonyl compounds and aryl aldehydes under acidic or catalytic conditions to form the dihydropyrimidine backbone. In one approach, 1-(p-substituted phenyl)thiourea derivatives undergo condensation with benzaldehyde and ethyl acetoacetate in the presence of Mg/Fe hydrotalcite catalysts, yielding 3,4-dihydropyrimidin-2-thiones. The thiourea acts as a nucleophile, attacking the electrophilic aldehyde carbonyl carbon, followed by cyclization with the β-keto ester. The electron-withdrawing thioxo group enhances the electrophilicity of adjacent carbons, facilitating ring closure.

Cyclocondensation Strategies Using Phenyl-Substituted Precursors

Cyclocondensation via the Biginelli reaction is a cornerstone for synthesizing dihydropyrimidine derivatives. This one-pot, three-component reaction combines urea/thiourea, an aldehyde (e.g., benzaldehyde for phenyl substitution), and a β-keto ester (e.g., ethyl acetoacetate). For example, HCl-catalyzed Biginelli reactions in aqueous media at 90°C yield 3,4-dihydropyrimidine-2(1H)-ones with substitutions at positions 2, 4, 5, and 6. Similarly, surfactant TBAB (tetrabutylammonium bromide) facilitates solvent-free cyclocondensation at 80°C, achieving yields exceeding 80%. The phenyl group originates from the aryl aldehyde, while the thioxo moiety derives from thiourea.

Catalytic Systems for Thioxo Group Incorporation

Catalysts significantly influence reaction efficiency and thioxo group incorporation. Comparative studies reveal the following trends:

CatalystConditionsYield (%)Reference
TBABSolvent-free, 80°C81–97
TriphenylphosphineEthanol, 65°C85–90
HClWater, 90°C70–85
Mg/Fe hydrotalciteSolvent-free, 55°C75–90

Triphenylphosphine (PPh₃) enables the condensation of chalcones with thiourea in ethanol, offering recyclability and high yields. TBAB, a phase-transfer catalyst, enhances reactivity in solvent-free environments by stabilizing intermediates through ionic interactions.

Advanced Spectroscopic Characterization Techniques

X-ray Crystallographic Analysis of Crystal Packing Arrangements

While X-ray crystallographic data for 1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione remain unreported, analogous dihydropyrimidine derivatives exhibit planar heterocyclic rings with intermolecular hydrogen bonding involving NH and C=O/S groups. These interactions often form layered crystal packing arrangements, stabilizing the lattice.

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

¹H NMR spectra typically show:

  • Aromatic protons: Multiplet at δ 7.2–7.8 ppm (phenyl group).
  • NH protons: Broad singlet at δ 9.5–10.5 ppm (tautomer-dependent).
  • Methylene protons: Doublets near δ 3.5–4.5 ppm (C₅-H).

¹³C NMR signals include:

  • C=S: δ 175–185 ppm.
  • C=O: δ 165–170 ppm.
  • Aromatic carbons: δ 125–140 ppm.

¹⁵N NMR reveals distinct shifts for the thioamide nitrogen (δ 110–120 ppm) and pyrimidine ring nitrogens (δ 150–160 ppm).

Vibrational Spectroscopy for Tautomeric Form Identification

IR spectroscopy identifies tautomeric forms through characteristic stretches:

  • C=S: 1050–1200 cm⁻¹ (strong).
  • NH: 3200–3400 cm⁻¹ (broad).
  • C=O: 1680–1720 cm⁻¹.

Computational studies on malonic acid tautomerization suggest that the thioxo group favors the thione tautomer (C=S) over the thiol form, stabilized by resonance. In concentrated solutions, intramolecular hydrogen bonding between NH and C=O/S further stabilizes the tautomer.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

220.03064868 g/mol

Monoisotopic Mass

220.03064868 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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